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Compound Name: kb-NB142-70

Cat. No.: B608308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD)

family of serine/threonine kinases, which includes PKD1, PKD2, and PKD3.[1] The PKD

signaling pathway is implicated in various cellular processes, including cell proliferation,

survival, migration, and invasion. In the context of prostate cancer, dysregulation of PKD

signaling has been observed, making it a promising target for therapeutic intervention. The

androgen-sensitive LNCaP and androgen-insensitive PC3 prostate cancer cell lines are

common models used to study the efficacy of anti-cancer compounds. These application notes

provide detailed protocols for treating LNCaP and PC3 cells with kb-NB142-70 and assessing

its effects on cell viability, protein phosphorylation, and migration.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of kb-NB142-
70.

Table 1: In Vitro Kinase Inhibitory Activity of kb-NB142-70
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Target IC50 (nM)

PKD1 28.3 ± 2.3

PKD2 58.7 ± 4.2

PKD3 53.2 ± 3.5

Data from Lavalle et al., 2010[1]

Table 2: Cellular Activity of kb-NB142-70 in Prostate Cancer Cells

Cell Line Assay Parameter Value

LNCaP

Inhibition of PKD1

autophosphorylation

(Ser916)

IC50 2.2 ± 0.6 µM

PC3 Cytotoxicity EC50 8.025 µM

PC3
Inhibition of Cell

Proliferation
IC50 5-30 µM

Data from MedchemExpress and Lavalle et al., 2010[1]

Detailed Application Notes and Protocols
Cell Culture of LNCaP and PC3 Cells
Materials:

LNCaP (ATCC® CRL-1740™) and PC3 (ATCC® CRL-1435™) cells

LNCaP culture medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum

(FBS), 1% penicillin-streptomycin.

PC3 culture medium: F-12K Medium supplemented with 10% FBS, 1% penicillin-

streptomycin.

Trypsin-EDTA (0.25%)
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Phosphate-Buffered Saline (PBS)

Cell culture flasks and plates

Humidified incubator (37°C, 5% CO2)

Protocol:

Thawing Cells:

Rapidly thaw the cryopreserved vial of cells in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete culture medium.

Centrifuge at 125 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete culture

medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C with 5% CO2.

Subculturing:

When cells reach 80-90% confluency, remove the culture medium.

Wash the cell monolayer with PBS.

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until

cells detach.

Add 6-8 mL of complete culture medium to inactivate the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete

culture medium. A subcultivation ratio of 1:3 to 1:6 is recommended for LNCaP, and 1:6 to
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1:10 for PC3.

Incubate at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of kb-NB142-70 on LNCaP and PC3 cells.

Materials:

LNCaP and PC3 cells

Complete culture medium

kb-NB142-70 (dissolved in DMSO to create a stock solution)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Microplate reader

Protocol:

Cell Seeding:

Harvest and count the cells.

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of kb-NB142-70 in complete culture medium from the DMSO

stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less
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than 0.1%.

Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of kb-NB142-70. Include a vehicle control (medium with DMSO) and a no-

treatment control.

Incubate for 48-72 hours.

MTT Assay:

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

Carefully remove the medium.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.[2][3][4]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the log concentration of kb-NB142-70 to determine

the EC50 value.

Western Blotting for PKD1 Phosphorylation
This protocol is for detecting the inhibition of PKD1 autophosphorylation at Serine 916 in

LNCaP cells treated with kb-NB142-70.

Materials:

LNCaP cells
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Complete culture medium

kb-NB142-70

Phorbol 12-myristate 13-acetate (PMA)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-PKD1 (Ser916), anti-PKD1, anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blot imaging system

Protocol:

Cell Treatment:

Seed LNCaP cells in 6-well plates and grow to 80-90% confluency.

Pre-treat the cells with various concentrations of kb-NB142-70 (e.g., 0.1, 1, 5, 10 µM) for

1-2 hours.

Stimulate the cells with PMA (e.g., 10 nM) for 15-30 minutes to induce PKD1

phosphorylation.

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with RIPA buffer.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-PKD1 (Ser916)

overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total PKD1 and GAPDH as controls.

Cell Migration Assay (Transwell Assay)
This protocol is for assessing the effect of kb-NB142-70 on the migration of PC3 cells.

Materials:

PC3 cells

Serum-free culture medium

Complete culture medium (with 10% FBS as a chemoattractant)

kb-NB142-70

Transwell inserts (8 µm pore size) for 24-well plates

Cotton swabs
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Methanol

Crystal Violet staining solution

Protocol:

Cell Preparation:

Starve PC3 cells in serum-free medium for 24 hours prior to the assay.

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x

10^5 cells/mL.

Assay Setup:

Add 600 µL of complete culture medium (with 10% FBS) to the lower chamber of the 24-

well plate.

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

Add different concentrations of kb-NB142-70 to the upper chamber. Include a vehicle

control.

Incubate for 24 hours at 37°C.

Staining and Quantification:

After incubation, remove the non-migrated cells from the upper surface of the insert with a

cotton swab.

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

Stain the cells with Crystal Violet solution for 15 minutes.

Gently wash the inserts with water.

Count the number of migrated cells in several random fields under a microscope.[5][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608308#kb-nb142-70-treatment-of-lncap-or-pc3-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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